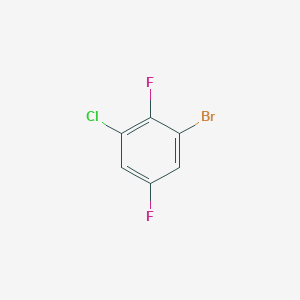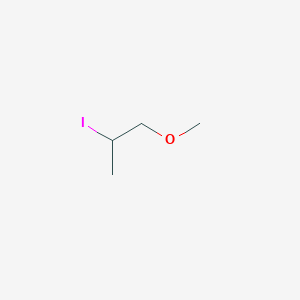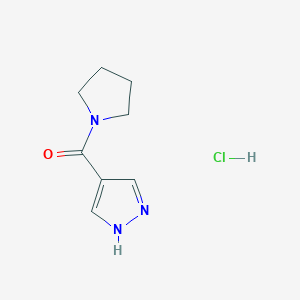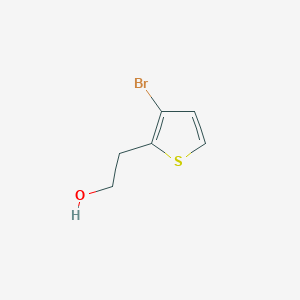
1-Bromo-3-chloro-2,5-difluorobenzene
Overview
Description
1-Bromo-3-chloro-2,5-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of difluorobenzene derivatives. For instance, the compound can be prepared by the bromination and chlorination of 2,5-difluorobenzene under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by halogenation steps, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the halogen atoms can be substituted by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): Due to the presence of electron-withdrawing halogen atoms, the compound can also undergo NAS reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions may yield nitro, sulfonyl, or alkyl derivatives, while NAS reactions can produce substituted benzene derivatives with various functional groups .
Scientific Research Applications
1-Bromo-3-chloro-2,5-difluorobenzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2,5-difluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of halogen atoms enhances the compound’s reactivity, allowing it to form covalent bonds with various substrates. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-3-fluorobenzene: This compound shares a similar structure but has two chlorine atoms instead of one.
5-Bromo-2-chloro-1,3-difluorobenzene: Another closely related compound with a different substitution pattern on the benzene ring.
1-Bromo-3-chloro-5-fluorobenzene: This compound has a similar halogenation pattern but differs in the position of the fluorine atom.
Uniqueness: 1-Bromo-3-chloro-2,5-difluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3-chloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJZOLQKJFVXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679221 | |
| Record name | 1-Bromo-3-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-67-0 | |
| Record name | 1-Bromo-3-chloro-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1524044.png)








![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
